molecular formula C17H19NO3S2 B2461797 (E)-2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)ethenesulfonamide CAS No. 2034895-89-9

(E)-2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)ethenesulfonamide

Cat. No.: B2461797
CAS No.: 2034895-89-9
M. Wt: 349.46
InChI Key: KDSCJQTUZHKVNP-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-phenyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)ethenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biotechnology. This compound is also known as TTP488 and has been found to have several biochemical and physiological effects that make it a promising candidate for further study.

Scientific Research Applications

Antimicrobial Activity

A derivative of the compound was synthesized and evaluated for antimicrobial activity against various bacteria and fungi, indicating a potential role in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Applications

The compound's derivatives have been investigated for their potential as anticancer drugs. Some derivatives were found to be promising candidates due to their selective inhibition of certain carbonic anhydrase isoenzymes, which are involved in various physiological processes, including tumorigenesis (Gul et al., 2018).

Synthesis of Diamides

The compound was used in the synthesis of diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, indicating its utility in producing various chemical structures for further applications in pharmaceuticals or material science (Agekyan & Mkryan, 2015).

Antiviral Evaluations

Derivatives of the compound were synthesized and evaluated for their antiviral properties, showing potential as antiviral agents or as lead compounds for further drug development (Sayed & Ali, 2007).

Apoptosis Induction

A derivative was identified as a potent apoptosis inducer, which could have implications in cancer treatment by triggering the death of cancer cells (Drewe et al., 2007).

Properties

IUPAC Name

(E)-2-phenyl-N-(4-thiophen-2-yloxan-4-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c19-23(20,14-8-15-5-2-1-3-6-15)18-17(9-11-21-12-10-17)16-7-4-13-22-16/h1-8,13-14,18H,9-12H2/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSCJQTUZHKVNP-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1(C2=CC=CS2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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